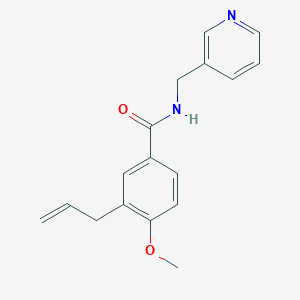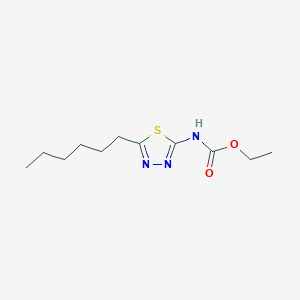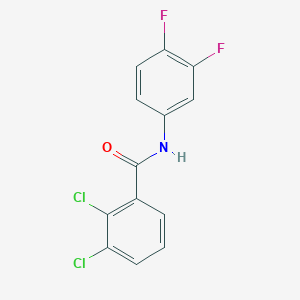
2-(2,4-dichlorophenoxy)ethyl (4-chlorophenyl)carbamate
説明
2-(2,4-dichlorophenoxy)ethyl (4-chlorophenyl)carbamate, also known as cloethocarb, is a carbamate insecticide that has been widely used in agricultural and household applications. It was first introduced in the 1960s and has since become a popular choice for controlling pests such as aphids, mites, and thrips.
作用機序
Cloethocarb acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and eventual death of the insect.
Biochemical and Physiological Effects:
Cloethocarb has been shown to have both acute and chronic effects on non-target organisms. Acute effects include lethargy, paralysis, and death, while chronic effects include reproductive and developmental abnormalities. It has also been shown to have toxic effects on aquatic organisms, particularly fish and aquatic invertebrates.
実験室実験の利点と制限
Cloethocarb is a well-established insecticide with a known mechanism of action, making it a useful tool for studying insecticide resistance mechanisms and the development of new insecticides. However, its toxicity to non-target organisms and potential environmental impact make it unsuitable for certain types of experiments.
将来の方向性
Future research on 2-(2,4-dichlorophenoxy)ethyl (4-chlorophenyl)carbamate could focus on developing new formulations that are less toxic to non-target organisms and have a reduced environmental impact. In addition, further studies could be carried out to investigate the potential of 2-(2,4-dichlorophenoxy)ethyl (4-chlorophenyl)carbamate as a tool for controlling insect-borne diseases, such as malaria and dengue fever.
Conclusion:
Cloethocarb is a carbamate insecticide that has been widely used for controlling pests in agriculture and households. It has a known mechanism of action and has been extensively studied for its insecticidal properties. However, its toxicity to non-target organisms and potential environmental impact make it unsuitable for certain types of experiments. Future research on 2-(2,4-dichlorophenoxy)ethyl (4-chlorophenyl)carbamate could focus on developing new formulations that are less toxic to non-target organisms and have a reduced environmental impact.
科学的研究の応用
Cloethocarb has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and thrips. In addition, it has been used in the study of insecticide resistance mechanisms and the development of new insecticides.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-10-1-4-12(5-2-10)19-15(20)22-8-7-21-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIFNMZZFIWETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)

![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4718522.png)

![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4718547.png)
![benzyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4718550.png)


![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)

![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)